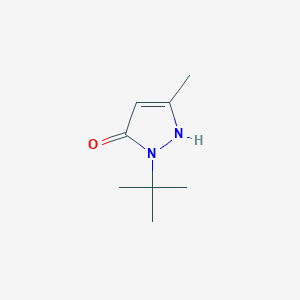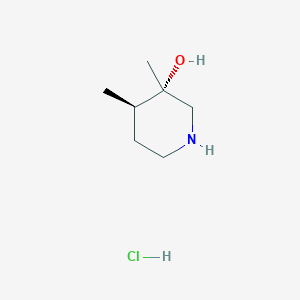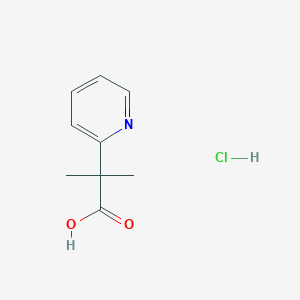![molecular formula C22H17FN6O5S B2857215 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 847190-37-8](/img/no-structure.png)
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H17FN6O5S and its molecular weight is 496.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiosynthesis Applications
One of the notable applications of compounds closely related to 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is in the field of radiosynthesis. For example, a study by Dollé et al. (2008) describes the synthesis of [18F]DPA-714, a compound used for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This compound was developed for in vivo imaging and exhibits subnanomolar affinity for the translocator protein, an early biomarker of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, including compounds structurally similar to the one . These compounds were evaluated for their antimicrobial properties, offering potential applications in fighting microbial infections (Bondock et al., 2008).
Neuroinflammation Imaging
In the context of neuroinflammation, novel pyrazolo[1,5-a]pyrimidines, similar in structure to the compound of interest, have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO). This research is crucial for the development of PET radiotracers used in the imaging of neuroinflammatory processes, as demonstrated by Damont et al. (2015) (Damont et al., 2015).
Chemical Synthesis and Drug Design
The compound's relevance extends to the broader field of chemical synthesis and drug design. Various studies have explored the synthesis of related thieno[2,3-d]pyrimidines, exploring their potential applications in medicinal chemistry and drug development. For instance, the work by Davoodnia et al. (2009) highlights the synthesis of thieno[2,3-d]pyrimidines derivatives, which can be foundational for developing new therapeutic agents (Davoodnia et al., 2009).
Potential in Antitumor Research
The structural analogs of this compound have also been studied for their potential in antitumor research. For instance, the synthesis and evaluation of related pyrimidinone and oxazinone derivatives, as researched by Hossan et al. (2012), indicate potential applications in developing new anticancer therapies (Hossan et al., 2012).
Propiedades
Número CAS |
847190-37-8 |
|---|---|
Fórmula molecular |
C22H17FN6O5S |
Peso molecular |
496.47 |
Nombre IUPAC |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H17FN6O5S/c1-27-19-17(21(31)28(2)22(27)32)20(35-11-16(30)24-14-5-3-4-13(23)10-14)26-18(25-19)12-6-8-15(9-7-12)29(33)34/h3-10H,11H2,1-2H3,(H,24,30) |
Clave InChI |
CUVTYARJDGWYTF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC(=CC=C4)F)C(=O)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)



![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)
![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2857145.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)
![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)

![13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2857151.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)

